7-Bromo-5-chloroisoquinoline-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
7-bromo-5-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ADOWAZFJPGAZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid generally involves three key steps:
- Halogenation of isoquinoline or isoquinoline-1-carboxylic acid derivatives to introduce bromine and chlorine atoms at the desired positions.
- Carboxylation to introduce the carboxylic acid group at the 1-position.
- Purification to isolate the target compound with high purity.
The typical approach starts from isoquinoline or isoquinoline-1-carboxylic acid, followed by selective halogenation using bromine and chlorine sources under controlled conditions.
Detailed Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Selective halogenation of isoquinoline-1-carboxylic acid | Bromine and chlorine in acetic acid or dichloromethane, controlled temperature (0–25°C), inert atmosphere | Introduction of Br at position 7 and Cl at position 5 |
| 2 | Carboxylation (if starting from isoquinoline without COOH) | Treatment with carbon dioxide under pressure or carboxylating agents (e.g., Grignard reagents with CO2) | Formation of carboxylic acid group at position 1 |
| 3 | Purification | Recrystallization or column chromatography (silica gel, gradient elution) | Isolation of pure this compound |
This synthetic sequence ensures regioselectivity in halogen placement and efficient carboxylation.
Industrial Production Considerations
In industrial settings, continuous flow reactors and advanced catalytic systems are employed to optimize yield and reproducibility. Key parameters include:
- Catalyst selection to improve halogenation selectivity.
- Temperature control to minimize side reactions.
- Solvent choice to enhance solubility and reaction rate.
- Reaction time optimization to maximize yield.
These improvements can raise the overall yield above 70%, significantly better than earlier batch processes with yields around 26–42%.
Alternative Routes and Related Compounds
While the direct halogenation of isoquinoline-1-carboxylic acid is the primary method, alternative approaches include:
- Starting from substituted anilines (e.g., 4-bromoaniline) and building the isoquinoline ring via cyclization and subsequent halogenation steps.
- Using phosphorus trichloride-mediated chlorination of quinoline derivatives as intermediates.
However, these routes are less common for this specific compound due to complexity and lower selectivity.
Analytical and Quality Control Methods
To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:
| Technique | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm substitution pattern and purity | Verify positions of Br, Cl, and COOH groups |
| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95% desired) | UV detection commonly used |
| Mass Spectrometry (MS) | Confirm molecular weight | Confirms molecular formula C10H5BrClNO2 |
| Single-Crystal X-ray Diffraction | Definitive structural confirmation | Used for novel derivatives or purity disputes |
Research Data Summary
Reaction Yields and Conditions
Summary and Expert Recommendations
- The most reliable preparation method involves selective halogenation of isoquinoline-1-carboxylic acid with bromine and chlorine under carefully controlled conditions (temperature, solvent, atmosphere).
- Carboxylation is either performed prior to halogenation or via reaction with carbon dioxide/carboxylating agents if starting from isoquinoline.
- Industrial production benefits from continuous flow reactors and optimized catalysts, improving yield and scalability.
- Analytical validation using NMR, HPLC, MS, and X-ray crystallography is essential for confirming structure and purity.
- Researchers should optimize reaction parameters (temperature, halogen concentration, solvent) using factorial design experiments to maximize yield and minimize impurities.
This comprehensive synthesis approach ensures high-quality this compound suitable for research and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
7-Bromo-5-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Functional and Reactivity Differences
Halogen Effects: The dual halogenation (Br and Cl) in the target compound increases its reactivity in Suzuki-Miyaura couplings compared to mono-halogenated analogues like 1-chloro-isoquinoline-7-carboxylic acid. In contrast, 7-bromo-1,3-dichloroisoquinoline lacks a carboxylic acid group, limiting hydrogen-bonding capabilities but increasing lipophilicity.
Carboxylic Acid Position :
- The carboxylic acid at position 1 in the target compound allows for hydrogen bonding with biological targets (e.g., enzyme active sites), whereas analogues with COOH at positions 5 or 7 (e.g., CAS 763068-68-4) exhibit altered dipole moments and solubility profiles.
Salt Forms :
- Hydrochloride salts (e.g., CAS 223671-71-4) demonstrate enhanced aqueous solubility compared to free carboxylic acids, critical for pharmacokinetic optimization.
Quinoline vs.
Biological Activity
7-Bromo-5-chloroisoquinoline-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a bromine atom at the 7th position and a chlorine atom at the 5th position of the isoquinoline ring, along with a carboxylic acid functional group at the 1-position. This unique structure contributes to its reactivity and solubility in polar solvents, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for cancer therapeutics.
- Enzyme Inhibition : It may modulate the activity of various biological targets, particularly enzymes involved in critical cellular processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, it has been shown to inhibit WEE1 kinase, a critical regulator of the cell cycle. By inhibiting WEE1, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
Case Study: WEE1 Inhibition
A study highlighted that derivatives of isoquinoline, including this compound, exhibited IC50 values below 100 nM in WEE1 inhibition assays. This suggests strong potential for further development as an anticancer agent targeting cell cycle regulation .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been a focal point of research. For example, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication. The inhibition of DNA gyrase by this compound could explain its antimicrobial activity against Mycobacterium tuberculosis (Mtb).
Table 2: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| DNA Gyrase | <10 | Strong inhibitor |
| WEE1 Kinase | <0.1 | Strong inhibitor |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest that its activity may be attributed to:
- Modulation of enzyme activity , leading to altered metabolic pathways.
- Interference with DNA replication processes , particularly in bacterial cells.
- Induction of apoptosis in cancerous cells through cell cycle checkpoint regulation.
Q & A
Q. What experimental designs address low reproducibility in synthetic protocols across labs?
- Methodology : Adopt a standardized reporting template (per ) detailing solvent purity, equipment calibration, and reaction monitoring intervals. Use design of experiments (DoE) to identify critical variables (e.g., moisture sensitivity). Share raw data and spectra in supplementary materials to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
